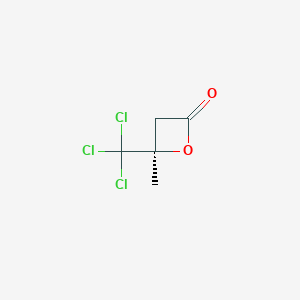

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The systematic nomenclature of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing lactone functionality. According to Chemical Abstracts Service registry data, this compound is officially designated by the CAS number 93239-42-0, which serves as its unique chemical identifier in global databases and scientific literature. The preferred IUPAC name for this compound is (4R)-4-methyl-4-(trichloromethyl)oxetan-2-one, which systematically describes the stereochemical configuration and substitution pattern on the oxetane ring system.

The nomenclature analysis reveals multiple synonymous designations that reflect different naming conventions and structural perspectives. The compound is alternatively known as (R)-(+)-3-Hydroxy-3-methyl-4,4,4-trichlorobutyric acid beta-lactone, which emphasizes its relationship to the corresponding hydroxycarboxylic acid precursor. This alternative nomenclature highlights the lactone formation through intramolecular esterification of a hypothetical hydroxycarboxylic acid bearing hydroxyl and carboxyl groups appropriately positioned for cyclization. Additional systematic names include 2-Oxetanone, 4-methyl-4-(trichloromethyl)-, (4R)-, which follows the numbering convention where the carbonyl carbon occupies position 2 of the oxetane ring.

The CAS registry number 93239-42-0 specifically identifies the (R)-(+)-enantiomer, distinguishing it from its mirror image counterpart. This enantiomer-specific registry number is crucial for accurate identification in chemical databases and procurement systems, as the two enantiomers may exhibit different biological activities and synthetic applications. The registry system also recognizes various MDL numbers including MFCD00060124, which provides additional cross-referencing capabilities across different chemical information systems.

Propriétés

IUPAC Name |

(4R)-4-methyl-4-(trichloromethyl)oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYJBPXTAZJPGX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)O1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC(=O)O1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416064 | |

| Record name | (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93239-42-0 | |

| Record name | (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The principal synthetic approach to (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves the transformation of trichloromethyl ketone precursors or trichloromethyl carbinols into the oxetanone ring system. The key steps typically include:

Oxidation of Trichloromethyl Carbinols : Starting from trichloromethyl carbinols, oxidation reactions are employed to form the β-lactone (oxetanone) ring. Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used under controlled conditions to facilitate ring closure and maintain stereochemical integrity.

Cyclization Reactions : The formation of the oxetane ring often requires intramolecular cyclization under acidic or catalytic conditions to induce ring closure. Catalysts may include Lewis acids or transition metal complexes to promote efficient cyclization.

Chiral Induction : The (R)-enantiomer is obtained by using chiral starting materials or chiral catalysts that guide the stereoselective formation of the oxetane ring, ensuring the desired optical activity.

Industrial Production Methods

For large-scale synthesis, industrial processes optimize reaction conditions to maximize yield and purity:

Continuous Flow Oxidation : Continuous flow reactors allow precise control over reaction parameters such as temperature, reagent concentration, and reaction time, leading to improved reproducibility and scalability.

Purification Techniques : Advanced purification methods, including chromatographic separation and crystallization, are applied to isolate the (R)-enantiomer with high enantiomeric excess and chemical purity.

Process Optimization : Reaction parameters are finely tuned to minimize side reactions such as over-oxidation or decomposition of the sensitive oxetane ring.

Detailed Reaction Analysis

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation | Potassium permanganate, CrO3, or similar oxidants | Conversion of trichloromethyl carbinol to oxetanone ring |

| 2 | Cyclization | Acidic or Lewis acid catalysis | Formation of four-membered oxetane ring |

| 3 | Chiral induction | Chiral catalysts or chiral starting materials | Production of (R)-enantiomer with high optical purity |

Research Findings and Mechanistic Insights

The trichloromethyl group acts as an electrophilic center facilitating ring closure via nucleophilic attack from the adjacent carbonyl or hydroxyl group during cyclization.

Oxidation must be carefully controlled to prevent ring-opening or degradation of the oxetane structure.

The stereochemical outcome is influenced by the choice of chiral auxiliaries or catalysts, which stabilize transition states leading to the (R)-configuration.

Substitution reactions on the trichloromethyl group post-synthesis allow further functionalization, expanding the compound’s utility in organic synthesis.

Comparative Analysis with Related Compounds

| Compound | Key Feature | Synthetic Challenge | Applications |

|---|---|---|---|

| This compound | Trichloromethyl group, chiral oxetane ring | Controlled oxidation and cyclization with stereoselectivity | Pharmaceutical intermediates, organic synthesis |

| 4-Methyl-4-(dichloromethyl)-2-oxetanone | Dichloromethyl substituent | Less electrophilic than trichloromethyl | Similar synthetic routes, different reactivity |

| 4-Methyl-4-(bromomethyl)-2-oxetanone | Bromomethyl substituent | Different halogen reactivity | Alternative functionalization pathways |

Summary Table of Preparation Methods

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Oxidation of Trichloromethyl Carbinols | Use of strong oxidants to form oxetanone ring | Direct route, well-established | Requires careful control to avoid over-oxidation |

| Cyclization via Catalysis | Acid or Lewis acid catalyzed ring closure | Efficient ring formation | Sensitive to reaction conditions |

| Chiral Catalysis or Auxiliaries | Use of chiral catalysts or auxiliaries for stereoselectivity | High enantiomeric purity | May involve expensive catalysts or complex steps |

| Continuous Flow Industrial Process | Scalable oxidation and purification | High yield and purity, scalable | Requires specialized equipment |

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of simpler compounds by removing the trichloromethyl group.

Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex oxetane derivatives, while reduction can produce simpler alcohols or hydrocarbons.

Applications De Recherche Scientifique

Organic Synthesis

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation Reactions : The compound can be oxidized to produce more complex derivatives.

- Reduction Reactions : Reduction can simplify the molecule by removing the trichloromethyl group.

- Substitution Reactions : The trichloromethyl group can be replaced with other functional groups, making it versatile for further modifications.

Pharmaceutical Applications

The compound has been explored for its potential in drug development:

- Intermediate in Synthesis : It is used as an intermediate in the production of pharmaceuticals, including antibiotics and anti-inflammatory agents.

- Enzyme Interaction Studies : Its chiral nature makes it suitable for studying interactions with enzymes, which can lead to insights into metabolic pathways and drug efficacy.

Materials Science

In materials science, this compound is utilized in the development of advanced materials:

- Polymer Production : It can be polymerized to create novel materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Specialty Chemicals : The compound is also involved in synthesizing specialty chemicals that require precise molecular configurations.

Uniqueness and Advantages

This compound stands out due to its high reactivity and stability conferred by the trichloromethyl group. This unique feature allows for selective reactions that are not possible with other halogenated derivatives.

Case Studies

- Synthesis of Glycopeptides : Lavergne et al. demonstrated the coupling of spirocyclic 2-oxetanones with amino esters to form glycopeptides with complete stereocontrol, showcasing the utility of this compound as a precursor in peptide synthesis .

- Polymerization Studies : Research has indicated that this compound can be polymerized to yield materials with desirable thermal and mechanical properties, making it valuable for industrial applications .

- Enantioselective Reactions : The compound has been utilized in enantioselective reactions where its chirality plays a crucial role in determining the outcome and selectivity of the reaction products .

Mécanisme D'action

The mechanism of action of ®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves its interaction with various molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the oxetane ring can undergo ring-opening reactions under specific conditions. These interactions can affect biological pathways and chemical processes, making the compound valuable for research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methyl-4-(dichloromethyl)-2-oxetanone

- 4-Methyl-4-(bromomethyl)-2-oxetanone

- 4-Methyl-4-(chloromethyl)-2-oxetanone

Uniqueness

®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and stability. This makes it different from other similar compounds that may have different halogen substituents or lack the chiral center.

Activité Biologique

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential biological applications. This compound, with the CAS number 93239-42-0, is a β-lactone derivative that exhibits various biological activities, making it a subject for further research and exploration.

Chemical Structure and Properties

The molecular formula of this compound is C5H5Cl3O2. Its structure includes a four-membered lactone ring, which contributes to its reactivity and biological properties. The presence of the trichloromethyl group enhances its electrophilic character, making it a potential candidate for interactions with biological macromolecules.

Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of oxetanones, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that the oxetanone scaffold may contribute to this activity through mechanisms such as disruption of bacterial cell membranes or inhibition of essential enzymatic processes .

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in critical biological pathways. For instance, it has been noted that certain oxetanones can act as inhibitors of kinases, which are vital for cell signaling and regulation. This inhibition can lead to therapeutic applications in treating diseases characterized by dysregulated kinase activity .

3. Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved .

Research Findings

A summary of key findings from various studies on this compound is presented in the following table:

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study A : A study investigated its antimicrobial efficacy against multi-drug resistant strains. Results indicated significant inhibition at low concentrations, supporting its potential as a lead compound for antibiotic development.

- Case Study B : In cancer research, this compound was tested alongside standard chemotherapeutics. The combination therapy showed enhanced cytotoxic effects compared to single-agent treatments, suggesting synergistic interactions.

Q & A

Q. How can hyperspectral imaging (HSI) be adapted for non-contact analysis of this compound in mixtures?

- Answer : HSI protocols require calibration with pure compound spectra and machine learning models to resolve overlapping signals. Limitations include sample degradation over time, necessitating rapid data acquisition and cooling systems, as noted in pollution monitoring studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.